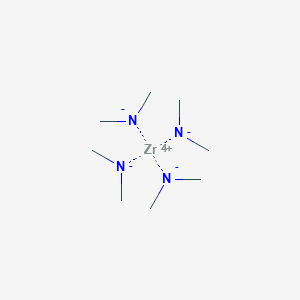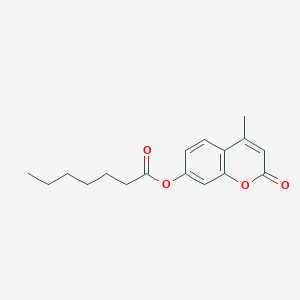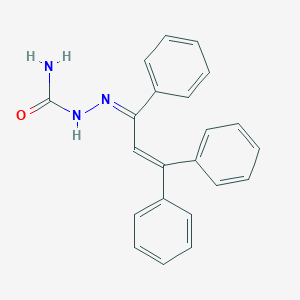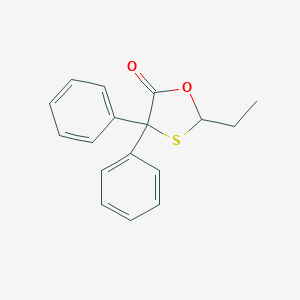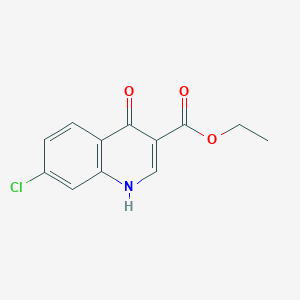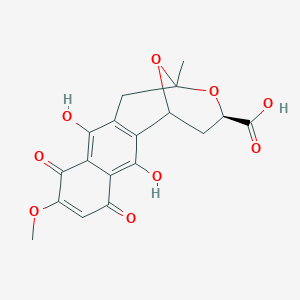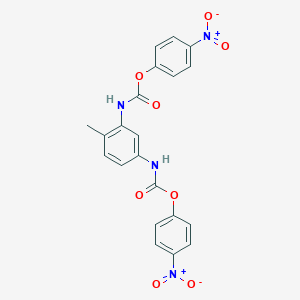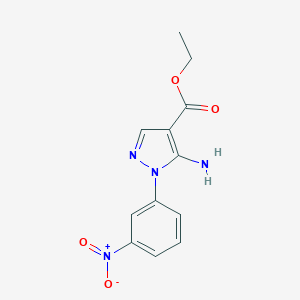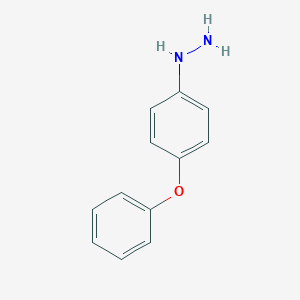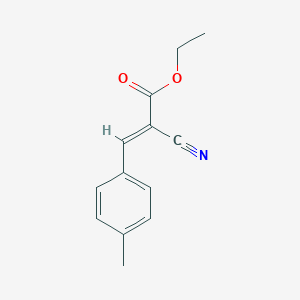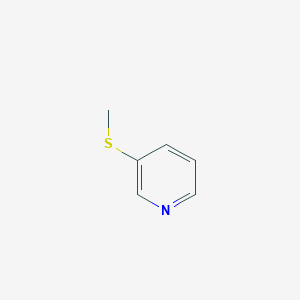![molecular formula C5H11O8P B103576 [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate CAS No. 15892-22-5](/img/structure/B103576.png)
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, commonly known as dTMP, is a nucleotide that plays a crucial role in DNA replication and repair. It is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS). The synthesis of dTMP is an essential process for cell proliferation and survival.
Wirkmechanismus
The mechanism of action of dTMP involves its incorporation into DNA during replication and repair. dTMP is converted to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA chain by DNA polymerase. The incorporation of dTMP into DNA is essential for maintaining the integrity of the genetic material and preventing mutations.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of dTMP are primarily related to its role in DNA replication and repair. The dysregulation of dTMP synthesis has been linked to cancer and other diseases, and several drugs have been developed that target TS to inhibit dTMP synthesis. These drugs have been used in cancer chemotherapy and have shown promising results in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dTMP in lab experiments are its essential role in DNA replication and repair, which makes it a crucial molecule for studying these processes. However, the limitations of using dTMP in lab experiments are its instability and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on dTMP, including the development of new TS inhibitors for cancer chemotherapy, the identification of new targets for cancer therapy, and the exploration of the role of dTMP in other cellular processes. Additionally, the development of new methods for synthesizing dTMP in large quantities could facilitate the study of its biochemical and physiological effects.
Synthesemethoden
The synthesis of dTMP involves the conversion of [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate to dTMP by TS. This reaction requires the transfer of a methyl group from 5,10-methylenetetrahydrofolate (mTHF) to [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, which results in the formation of dTMP and dihydrofolate (DHF). TS is a target for cancer chemotherapy, and several drugs have been developed that inhibit its activity.
Wissenschaftliche Forschungsanwendungen
The synthesis of dTMP is a crucial process for cell proliferation and survival, and its dysregulation has been linked to cancer and other diseases. Therefore, understanding the mechanism of dTMP synthesis and its regulation is essential for the development of new cancer therapies and treatments for other diseases.
Eigenschaften
CAS-Nummer |
15892-22-5 |
|---|---|
Produktname |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
InChI-Schlüssel |
ILXHFXFPPZGENN-IOVATXLUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonyme |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)

